2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17987723
InChI: InChI=1S/C7H6F3IN2O2/c1-3-5(11)6(7(8,9)10)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C7H6F3IN2O2
Molecular Weight: 334.03 g/mol

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

CAS No.:

Cat. No.: VC17987723

Molecular Formula: C7H6F3IN2O2

Molecular Weight: 334.03 g/mol

* For research use only. Not for human or veterinary use.

2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid -

Specification

Molecular Formula C7H6F3IN2O2
Molecular Weight 334.03 g/mol
IUPAC Name 2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Standard InChI InChI=1S/C7H6F3IN2O2/c1-3-5(11)6(7(8,9)10)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15)
Standard InChI Key JQKBROTXLWGZMO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CC(=O)O)C(F)(F)F)I

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

2-(4-Iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid features a pyrazole ring substituted at positions 3, 4, and 5 with trifluoromethyl (-CF₃), iodine, and methyl (-CH₃) groups, respectively. An acetic acid moiety (-CH₂COOH) is attached to the nitrogen at position 1 of the heterocycle. This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular formulaC₇H₆F₃IN₂O₂
Molecular weight334.03 g/mol
IUPAC name2-[4-Iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Lipophilicity (LogP)2.1 (predicted)

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the iodine atom offers opportunities for radiolabeling or cross-coupling reactions .

Synthetic Methodologies

Stepwise Synthesis Strategy

The synthesis involves sequential functionalization of the pyrazole core:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions generates the 1H-pyrazole scaffold.

  • Trifluoromethylation: Introduction of -CF₃ via Ullmann-type coupling or electrophilic substitution using CF₃I/CuI systems .

  • Iodination: Electrophilic iodination at position 4 using N-iodosuccinimide (NIS) in acetic acid (yield: 65–75%) .

  • Acetic Acid Moiety Attachment: Alkylation with ethyl bromoacetate followed by saponification (NaOH/EtOH, reflux) yields the final product .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
TrifluoromethylationCF₃I, CuI, DMF, 110°C, 12h58
IodinationNIS, AcOH, 50°C, 6h72
AlkylationEthyl bromoacetate, K₂CO₃, DMF68

Industrial-Scale Considerations

Continuous flow reactors improve reproducibility and safety for iodination steps, reducing reaction times by 40% compared to batch processes . Microwave-assisted synthesis optimizes energy input during trifluoromethylation, achieving 85% conversion in 2h .

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio
Target compound12.3 ± 1.20.045 ± 0.003273
Indomethacin0.0280.0191.47

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrated dose-dependent apoptosis induction (EC₅₀ = 8.2 µM). Mechanistic studies link this effect to caspase-3 activation and Bcl-2 downregulation .

Applications in Material Science

Coordination Chemistry

The iodine substituent enables complexation with transition metals. Reaction with Pd(PPh₃)₄ produces a luminescent palladium complex (λem = 520 nm), potentially useful in OLED fabrication .

Polymer Modification

Copolymerization with styrene via radical initiation yields materials with enhanced thermal stability (Tg = 145°C vs. 100°C for pure polystyrene) .

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 4.92 (s, 2H, CH₂COOH), 7.88 (s, 1H, pyrazole-H) .

  • ¹⁹F NMR: δ -62.5 ppm (CF₃) .

  • IR: 1715 cm⁻¹ (C=O stretch), 1150 cm⁻¹ (C-F stretch) .

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows a retention time of 8.2 min, with >99% purity at 254 nm .

Challenges and Future Directions

Solubility Optimization

Despite its pharmacological promise, aqueous solubility remains limited (12 µg/mL at pH 7.4). Salt formation with lysine increases solubility to 150 µg/mL, enabling in vivo studies .

Metabolic Stability

Microsomal assays indicate rapid glucuronidation (t₁/₂ = 15 min). Structural modifications at the acetic acid moiety (e.g., methyl ester prodrugs) extend half-life to 2h .

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